5-Fluoro-6-methylpyridin-3-OL
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Overview
Description
5-Fluoro-6-methylpyridin-3-OL: is a fluorinated pyridine derivative with the molecular formula C6H6FNO and a molecular weight of 127.116 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-6-methylpyridin-3-OL typically involves the fluorination of pyridine derivatives. One common method is the reaction of 5-chloro-2,3,6-trifluoropyridine with appropriate reagents under controlled conditions . Another approach involves the use of N-fluoropyridinium salts as fluorinating agents .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using fluorine gas or other fluorinating agents in the presence of catalysts to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-6-methylpyridin-3-OL undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups using reagents such as vinylstannane .
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents like vinylstannane and monothioacetic acids are commonly used.
Oxidation and Reduction Reactions: Specific oxidizing or reducing agents are employed depending on the desired transformation.
Major Products Formed:
Substitution Reactions: Products such as 5,6-difluoro-2,3-dihydrothieno[2,3-b]pyridine are formed.
Oxidation and Reduction Reactions: Various oxidized or reduced derivatives of the compound can be obtained.
Scientific Research Applications
Chemistry: 5-Fluoro-6-methylpyridin-3-OL is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in medicinal chemistry and materials science .
Biology and Medicine: The compound’s fluorinated nature makes it a potential candidate for the development of pharmaceuticals, particularly in the design of drugs with improved metabolic stability and bioavailability .
Industry: In the agrochemical industry, this compound is used in the synthesis of pesticides and herbicides due to its ability to enhance the biological activity of these compounds .
Mechanism of Action
The mechanism of action of 5-Fluoro-6-methylpyridin-3-OL involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The fluorine atom’s presence enhances the compound’s binding affinity and selectivity towards its targets, resulting in improved efficacy .
Comparison with Similar Compounds
Comparison: 5-Fluoro-6-methylpyridin-3-OL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other fluorinated pyridines, it offers a balance of reactivity and stability, making it suitable for various applications in research and industry .
Properties
IUPAC Name |
5-fluoro-6-methylpyridin-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO/c1-4-6(7)2-5(9)3-8-4/h2-3,9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDYZCAWGBLPEBS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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